

A Researcher's Guide to Validating Sotorasib Target Engagement in Cells

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Compound of Interest

Compound Name: *KRAS mutant protein inhibitor 1*

Cat. No.: *B12419428*

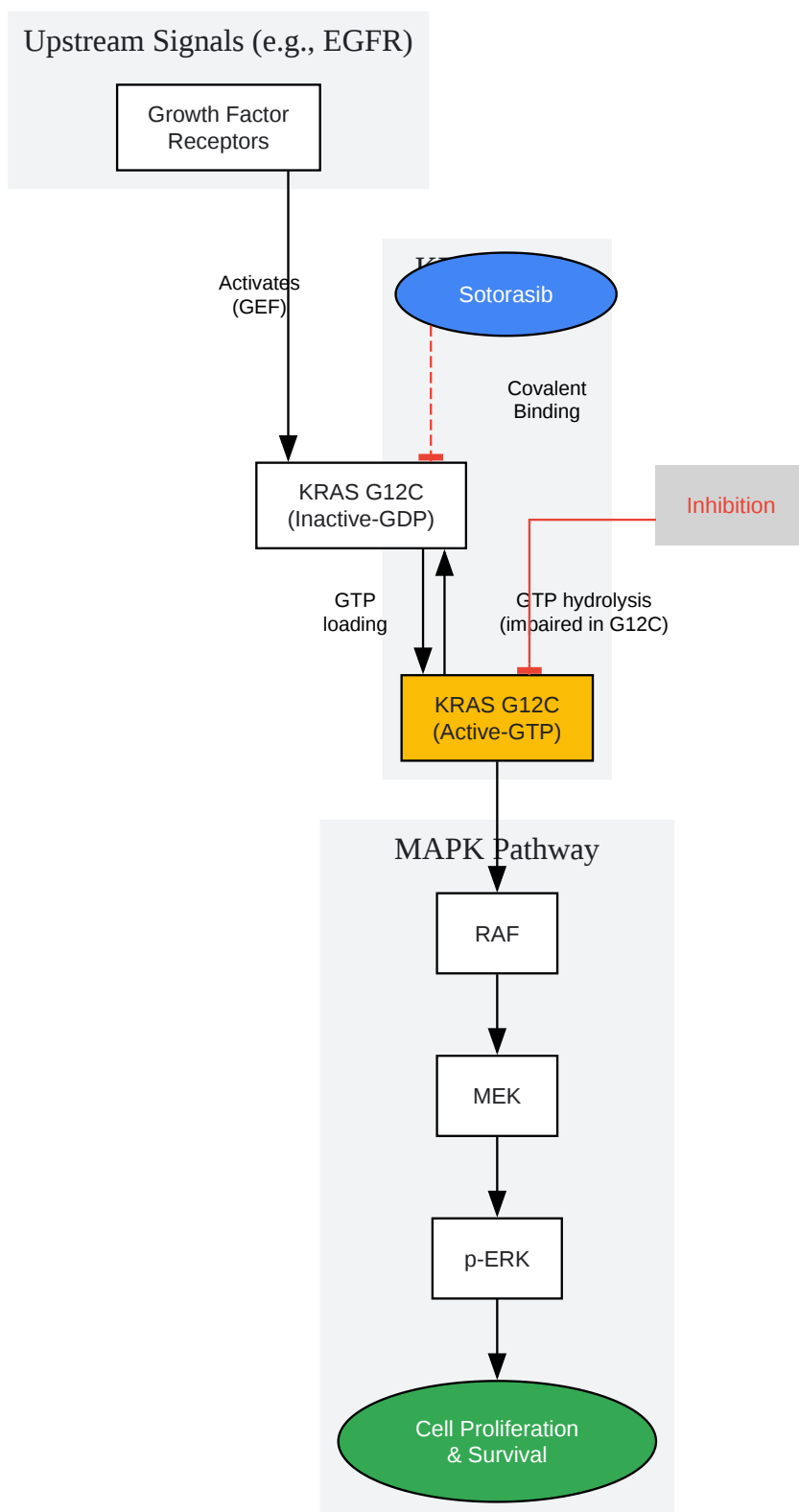
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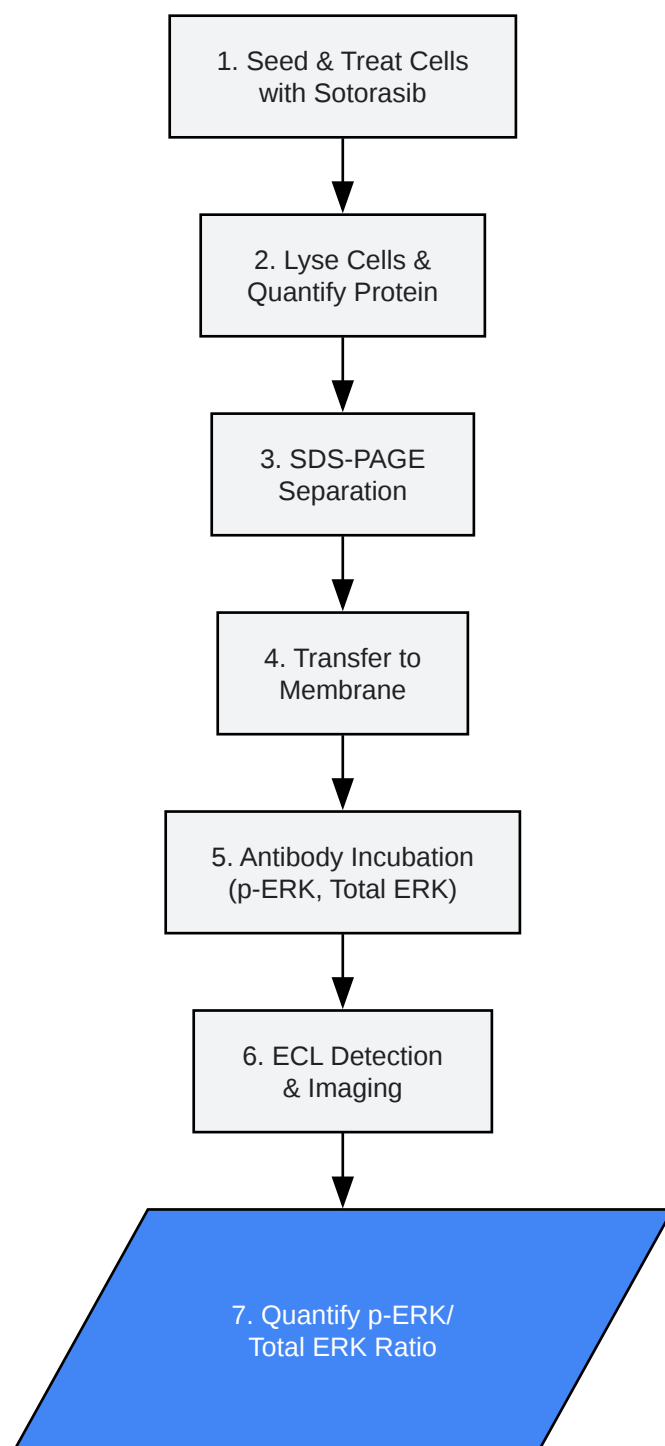
This guide provides a comparative overview of key methodologies for confirming the engagement of sotorasib with its target, the KRAS G12C oncoprotein, within a cellular context. It is designed for researchers, scientists, and drug development professionals seeking to design and interpret experiments for this first-in-class covalent inhibitor. We present summaries of quantitative data, detailed experimental protocols, and visualizations of the underlying biological and experimental processes.

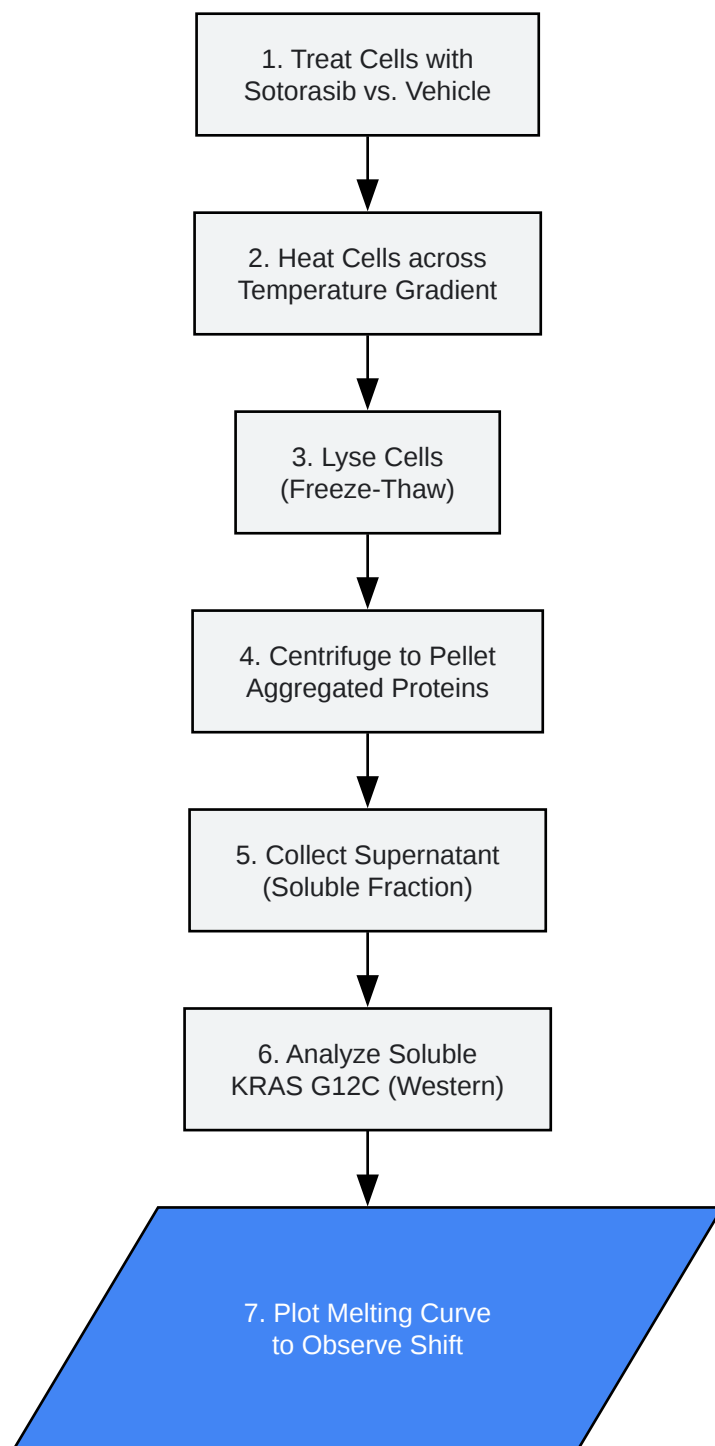
The Mechanism of Sotorasib Action

Sotorasib is a highly selective, covalent inhibitor that targets the specific cysteine residue at position 12 of the mutated KRAS protein (KRAS G12C).[1] In its natural, unmutated state, KRAS acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate cell signaling pathways involved in proliferation and survival.[2] The G12C mutation impairs the ability of KRAS to hydrolyze GTP, trapping it in a constitutively active state and driving oncogenic signaling.[2][3]

Sotorasib capitalizes on the unique cysteine residue present in the mutant protein. It irreversibly binds to this cysteine, locking the KRAS G12C protein in its inactive, GDP-bound state.[4][5] This covalent modification prevents the protein from participating in downstream signaling, most notably suppressing the mitogen-activated protein kinase (MAPK) pathway (RAF-MEK-ERK), thereby inhibiting cancer cell growth and proliferation.[1][6]







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